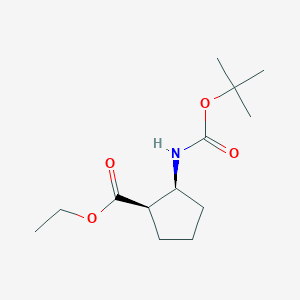
(4-Methoxy-phenyl)-morpholin-4-yl-acetonitrile hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for a similar compound, “(4-chlorophenyl) (4-morpholinyl)acetonitrile hydrochloride”, is 1S/C12H13ClN2O.ClH/c13-11-3-1-10 (2-4-11)12 (9-14)15-5-7-16-8-6-15;/h1-4,12H,5-8H2;1H . This provides a basis for understanding the molecular structure of “(4-Methoxy-phenyl)-morpholin-4-yl-acetonitrile hydrochloride”.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Chemical Synthesis and Structural Analysis
A study discusses the oxidation of (3,4-dihydroxyphenyl)acetonitrile leading to the formation of (3,4-dihydroxyphenyl)-morpholin-4-yl-acetonitrile, which is closely related to the compound . This synthesis is significant for understanding the chemical properties and potential applications of similar compounds (Land et al., 2003).
Sonication Effects in Chemical Reactions
Another study explores the effects of sonication on the hydrolysis of 4-methoxyphenyl dichloroacetate, providing insights into the potential influence of sonication on reactions involving similar compounds (Tuulmets et al., 2014).
Synthesis of Related Compounds
The synthesis of Gefitinib, an anti-cancer drug, involves the use of a compound similar to (4-Methoxy-phenyl)-morpholin-4-yl-acetonitrile hydrochloride. This illustrates the compound's potential role in pharmaceutical synthesis (Jin et al., 2005).
Applications in Medicinal Chemistry
Development of Analytical Methods
A study focused on developing a highly efficient and selective HPLC determination method for impurities in drugs related to morpholin-4-ium compounds, demonstrating the importance of these compounds in pharmaceutical analysis (Varynskyi & Kaplaushenko, 2017).
Synthesis for Pharmaceutical Applications
The synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, a structurally similar compound, was achieved for potential pharmaceutical applications. This study highlights the relevance of such compounds in drug development (Bin, 2011).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-2-morpholin-4-ylacetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-16-12-4-2-11(3-5-12)13(10-14)15-6-8-17-9-7-15;/h2-5,13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSMZWCTEAZODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)N2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-phenyl)-morpholin-4-yl-acetonitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















